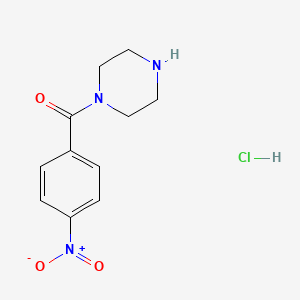![molecular formula C12H18ClNO B1422461 [2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol hydrochloride CAS No. 1258650-77-9](/img/structure/B1422461.png)
[2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol hydrochloride
描述
[2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol hydrochloride, commonly known as Methamphetamine hydrochloride or Meth HCl, is a powerful central nervous system stimulant. It is a synthetic drug that belongs to the class of amphetamines. Meth HCl is used for various scientific research purposes, including studying the mechanism of action of amphetamines on the brain and the physiological effects of amphetamine use.
作用机制
Meth HCl acts on the central nervous system by increasing the release of dopamine, norepinephrine, and serotonin from nerve endings. This leads to increased stimulation of the brain and the body. Meth HCl also blocks the reuptake of these neurotransmitters, leading to their accumulation in the synaptic cleft and prolonging their effects.
Biochemical and Physiological Effects:
The use of Meth HCl has several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also causes vasoconstriction, which can lead to reduced blood flow to vital organs. Meth HCl can also cause hyperthermia, seizures, and stroke.
实验室实验的优点和局限性
Meth HCl has several advantages for scientific research, including its ability to stimulate the central nervous system and increase the release of neurotransmitters. It is also relatively easy to synthesize and has a long shelf life. However, the use of Meth HCl in laboratory experiments is limited by its potential for abuse and the risks associated with its use.
未来方向
There are several future directions for research on Meth HCl. One area of focus is the development of new drugs that target specific neurotransmitters and have fewer side effects. Another area of research is the development of new methods for synthesizing Meth HCl that are safer and more efficient. Additionally, research is needed to better understand the long-term effects of Meth HCl use on the brain and the body.
科学研究应用
Meth HCl is widely used in scientific research to study the effects of amphetamines on the brain and the body. It is used to investigate the mechanism of action of amphetamines, including their effects on neurotransmitters, such as dopamine, norepinephrine, and serotonin. Meth HCl is also used to study the physiological effects of amphetamine use, such as increased heart rate, blood pressure, and body temperature.
属性
IUPAC Name |
[2-(methylamino)-3,4-dihydro-1H-naphthalen-2-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-13-12(9-14)7-6-10-4-2-3-5-11(10)8-12;/h2-5,13-14H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTKMAFPVFTYHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCC2=CC=CC=C2C1)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1258650-77-9 | |
| Record name | 2-Naphthalenemethanol, 1,2,3,4-tetrahydro-2-(methylamino)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1258650-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1422392.png)

![[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1422397.png)
![4-Chloro-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1422398.png)

![2-methyl-5-[[4-[methyl-d3-[3-methyl-2-(methyl-d3)-2H-indazol-6-yl]amino]-2-pyrimidinyl]amino]-benzenesulfonamide](/img/structure/B1422400.png)